
14-Deoxy-11,12-didehydroandrographiside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Deoxy-11,12-didehydroandrographiside is a natural diterpenoid compound found in the herb Andrographis paniculata. This compound is known for its various biological activities and has been the subject of numerous scientific studies due to its potential therapeutic applications.
作用機序
Target of Action
14-Deoxy-11,12-didehydroandrographiside (AND2), an analogue of andrographolide, has shown potent cytotoxicity against human promonocytic leukemia (THP-1) cells . It is isolated from the plant Andrographis paniculata . The primary targets of AND2 are these cancerous cells, particularly those in leukemia .
Mode of Action
AND2 interacts with its targets by inhibiting proliferation and inducing cell death . This cytotoxicity is reversed by glutathione (GSH) pretreatment , suggesting that AND2’s mode of action involves the manipulation of intracellular GSH levels .
Biochemical Pathways
AND2 affects the redox status of THP-1 cells by decreasing the GSH content . This leads to a redox-mediated cell death . Furthermore, AND2 temporarily increases the expression of procaspase-3 during treatment , indicating that it may also influence the caspase pathway.
Pharmacokinetics
Its ability to affect intracellular gsh levels and induce cell death suggests that it can penetrate cell membranes and interact with intracellular targets
Result of Action
AND2’s action results in the inhibition of proliferation and induction of cell death in THP-1 cells . It decreases the GSH content in these cells, leading to redox-mediated cell death . Additionally, it temporarily increases the expression of procaspase-3 , which may lead to apoptosis.
Action Environment
The action of AND2 is influenced by the presence of GSH, as GSH pretreatment can reverse AND2’s cytotoxicity . This suggests that the compound’s action, efficacy, and stability may be influenced by the redox environment within the cell
生化学分析
Biochemical Properties
14-Deoxy-11,12-didehydroandrographiside has been shown to interact with various enzymes, proteins, and other biomolecules. It exhibits potent cytotoxicity against human promonocytic leukemia (THP-1) cells . The cytotoxicity of this compound was found to be reversed by glutathione (GSH) pretreatment .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits proliferation and induces GSH-dependent cell death of human promonocytic leukemic cells . It also reduces steatohepatitis and liver injury in mice fed a high-fat and high-cholesterol diet .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It induces apoptosis in a concentration-dependent manner, mediated through elevated activation of caspase-3 and caspase-9 . It also decreases the GSH content in the THP-1 cancer cell line .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the expression of procaspase-3 varied in THP-1 cells during the time course of this compound treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it reduces steatohepatitis and liver injury in mice fed a high-fat and high-cholesterol diet .
準備方法
14-Deoxy-11,12-didehydroandrographiside is typically isolated from the methanolic extract of Andrographis paniculata leaves . The extraction process involves the use of silica gel column chromatography and high-performance liquid chromatography (HPLC) to purify the compound . The structure of the compound is determined using techniques such as liquid chromatography-mass spectrometry (LC-MS), 1H nuclear magnetic resonance (NMR), and 13C NMR .
化学反応の分析
14-Deoxy-11,12-didehydroandrographiside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: It is used as an analytical reference standard in plant materials and commercial products of Andrographis paniculata using HPLC techniques.
Biology: The compound has shown potent antiproliferative activity against leukemic cells, inducing apoptosis through the activation of caspase-3 and caspase-9.
Medicine: It has been investigated for its potential to treat diseases such as fatty liver disease and liver injury by reducing cholesterol accumulation and exhibiting antioxidant and anti-inflammatory activities.
Industry: The compound’s bioactive properties make it a valuable component in the development of herbal medicines and supplements.
類似化合物との比較
14-Deoxy-11,12-didehydroandrographiside is structurally similar to other diterpenoids found in Andrographis paniculata, such as andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide . it is unique in its specific bioactive properties, particularly its potent antiproliferative and apoptotic effects on leukemic cells .
Similar Compounds
- Andrographolide
- Neoandrographolide
- 14-Deoxy-11,12-didehydroandrographolide
These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials .
特性
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h5-6,9,16-22,24,27-31H,1,4,7-8,10-13H2,2-3H3/b6-5+/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGVWTQBNFFGTG-XCMZMCRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

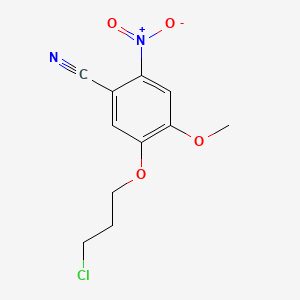

![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)
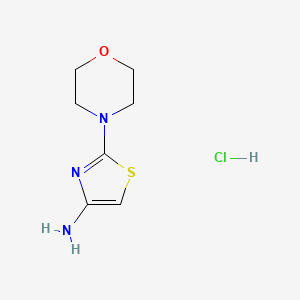

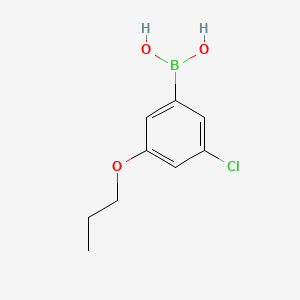
![4-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)butan-2-ol](/img/structure/B595854.png)
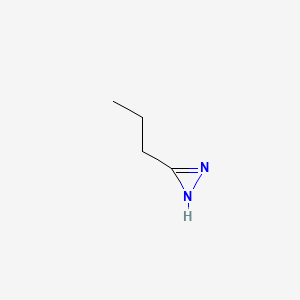
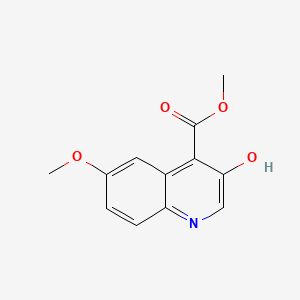

![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B595860.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxoethyl)amino]acetate](/img/structure/B595862.png)
